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Compound of Interest

Compound Name: CFTR corrector 15

Cat. No.: B15572775 Get Quote

An Objective Analysis of Ivacaftor in Combination with Clinically Approved and Investigational

Correctors

For researchers, scientists, and drug development professionals in the field of cystic fibrosis

(CF), the advent of CFTR modulators has revolutionized treatment paradigms. This guide

provides a comparative analysis of the performance of various CFTR corrector and potentiator

combinations, with a special note on the preclinical compound "CFTR corrector 15." All

quantitative data are summarized for direct comparison, and detailed methodologies for key

experiments are provided to support reproducibility and further investigation.

Introduction to CFTR Modulation
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes for

the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is an ion

channel responsible for the transport of chloride and bicarbonate across epithelial cell

membranes. Mutations in the CFTR gene lead to a dysfunctional protein, resulting in the

accumulation of thick, sticky mucus in various organs, particularly the lungs and pancreas.

CFTR modulators are a class of drugs that target the underlying protein defect. They are

broadly categorized as:

Correctors: These molecules aid in the proper folding and trafficking of the CFTR protein to

the cell surface. This is particularly crucial for the most common CF mutation, F508del,

where the protein is misfolded and degraded before it can reach the cell membrane.
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Potentiators: These drugs increase the channel-opening probability (gating) of the CFTR

protein that is already at the cell surface, thereby enhancing ion transport. Ivacaftor (VX-770)

is the archetypal potentiator.

The combination of correctors and potentiators offers a synergistic approach to restoring CFTR

function, especially for patients with the F508del mutation.

Note on "CFTR corrector 15" (Compound 4172)
Recent inquiries have focused on the investigational compound "CFTR corrector 15," also

known as compound 4172. It is important to note that this is a preclinical compound, and as of

this guide's publication, there is no publicly available experimental data evaluating its efficacy in

combination with the potentiator ivacaftor.

Available research indicates that CFTR corrector 15 has been investigated for its synergistic

effects when used with other correctors, such as lumacaftor (VX-809) and tezacaftor (VX-661),

to repair the folding defect of the F508del-CFTR protein. Its development appears to be in the

early stages, and it serves as a scaffold for the design of novel corrector analogs. Until

preclinical and clinical data on a combination with ivacaftor become available, a direct

comparison with approved therapies is not feasible.

Comparative Efficacy of Approved CFTR Modulator
Combinations
The following tables summarize the clinical efficacy of the major FDA-approved CFTR

modulator therapies. The data are derived from pivotal clinical trials and real-world

observational studies. The primary endpoints for these studies are typically the absolute

change from baseline in the percentage of predicted forced expiratory volume in one second

(ppFEV1), a measure of lung function, and the absolute change from baseline in sweat chloride

(SwCl) concentration, a direct biomarker of CFTR function.

Table 1: Efficacy of Triple-Combination Therapy in F508del Heterozygous Patients (F/MF

Genotypes)
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Therapy
Study
Population

Duration

Absolute
Change in
ppFEV1
(percentage
points)

Absolute
Change in
Sweat
Chloride
(mmol/L)

Elexacaftor/Teza

caftor/Ivacaftor

Patients ≥12

years with one

F508del mutation

and one minimal

function mutation

24 weeks
+14.3 (vs.

placebo)

-41.8 (vs.

placebo)

Data from a phase 3, randomized, double-blind, placebo-controlled trial.

Table 2: Efficacy of Corrector-Potentiator Combinations in F508del Homozygous Patients (F/F

Genotype)

Therapy
Study
Population

Duration

Absolute
Change in
ppFEV1
(percentage
points)

Absolute
Change in
Sweat
Chloride
(mmol/L)

Elexacaftor/Teza

caftor/Ivacaftor

Patients ≥12

years

6 months

(observational)
+9.76 -41.7

Tezacaftor/Ivacaf

tor

Patients ≥12

years
24 weeks

+4.0 (vs.

placebo)
-9.5 (vs. placebo)

Lumacaftor/Ivaca

ftor
Patients ≥6 years

12 months

(observational)

-0.3 (not

statistically

significant)

-18.5

Note: Direct comparison between studies should be made with caution due to differences in

study design, duration, and patient populations.[1][2]

Table 3: Efficacy of Ivacaftor Monotherapy in Patients with Gating Mutations (e.g., G551D)
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Therapy
Study
Population

Duration

Absolute
Change in
ppFEV1
(percentage
points)

Absolute
Change in
Sweat
Chloride
(mmol/L)

Ivacaftor

Patients ≥6 years

with at least one

G551D mutation

48 weeks
+10.6 (vs.

placebo)

-48.1 (vs.

placebo)

Ivacaftor monotherapy is highly effective for patients with gating mutations, where the primary

defect is in channel opening, not protein trafficking.[3]

Experimental Protocols
The evaluation of CFTR modulators relies on a combination of in vitro assays and rigorous

clinical trials.

Ussing Chamber Assay for In Vitro CFTR Function
The Ussing chamber is a key in vitro tool used to measure ion transport across epithelial cell

monolayers.[4] It is considered a gold standard for assessing the functional rescue of CFTR by

modulator compounds in a preclinical setting.[4]

Methodology:

Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients are cultured on

permeable supports until they form a polarized and differentiated monolayer with tight

junctions.

Chamber Setup: The cell culture insert is mounted between two halves of a Ussing chamber,

separating the apical and basolateral sides. Each side is filled with a physiological salt

solution.

Electrophysiological Measurements: Voltage and current electrodes are placed in each

chamber to measure the transepithelial voltage and apply a short-circuit current (Isc) to

clamp the voltage at 0 mV. The Isc is a direct measure of net ion transport.
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Assay Protocol:

Initially, the epithelial sodium channel (ENaC) is blocked with amiloride to isolate the

chloride current.

CFTR is then activated by adding forskolin (to increase intracellular cAMP) and sometimes

a phosphodiesterase inhibitor like IBMX.

The CFTR potentiator (e.g., ivacaftor) is added to the apical side to measure the

potentiation of the activated CFTR channels.

Finally, a specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the

measured current is indeed CFTR-mediated.

Data Analysis: The change in Isc upon addition of the potentiator and inhibitor is calculated

to quantify CFTR function and its rescue by the test compounds.

For corrector testing, cells are pre-incubated with the corrector compound (e.g., lumacaftor,

tezacaftor) for a period (typically 24-48 hours) before being mounted in the Ussing chamber.[4]

Clinical Trial Design for CFTR Modulators
The clinical development of CFTR modulators typically follows a structured pathway of

randomized, double-blind, placebo-controlled trials.[5][6]

Key Components:

Patient Population: Participants are selected based on their specific CFTR mutations

(genotype), age, and baseline lung function (e.g., ppFEV1 between 40% and 90%).

Study Design: A multi-center, randomized, double-blind, placebo-controlled design is the gold

standard. A run-in period may be included to establish a stable baseline.

Intervention: Patients are randomized to receive either the investigational drug or a matching

placebo for a defined period (e.g., 4 to 24 weeks).

Primary Endpoints:
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Absolute change in ppFEV1 from baseline: This is a key measure of clinical efficacy in

terms of lung function.

Absolute change in sweat chloride concentration from baseline: This serves as a

biomarker of CFTR protein function restoration.

Secondary Endpoints: These often include:

Change in the Cystic Fibrosis Questionnaire-Revised (CFQ-R) respiratory domain score, a

measure of quality of life.[2][7]

Rate of pulmonary exacerbations.

Change in body mass index (BMI).

Safety and Tolerability: Adverse events are monitored throughout the study.

Visualizing Mechanisms and Workflows
CFTR Protein Processing and Modulator Action
The following diagram illustrates the synthesis, trafficking, and function of the CFTR protein,

highlighting the points of intervention for corrector and potentiator drugs.
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Mechanism of Action for CFTR Correctors and Potentiators.

Generalized Clinical Trial Workflow
This diagram outlines the typical phases and key decision points in a clinical trial for a new

CFTR modulator.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

